![molecular formula C11H13N3O2 B1369990 N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide CAS No. 937601-93-9](/img/structure/B1369990.png)

N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide

概要

説明

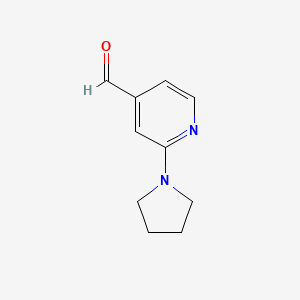

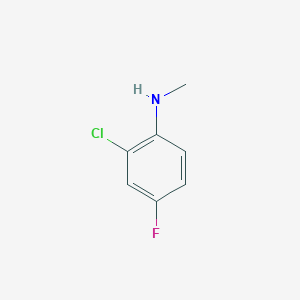

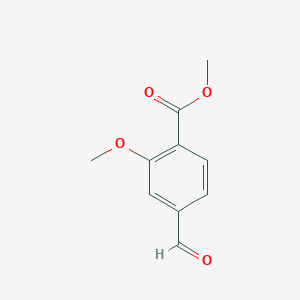

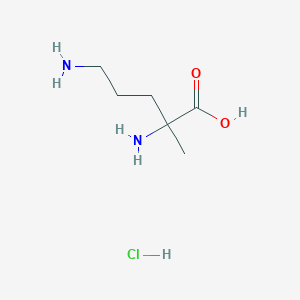

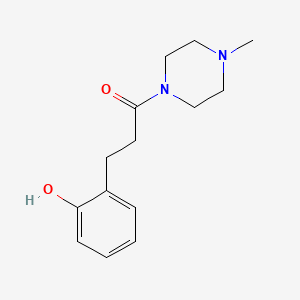

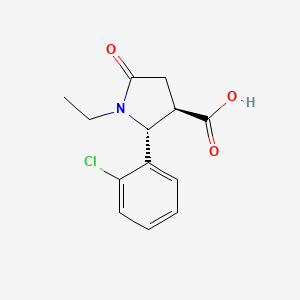

“N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide” is a chemical compound with the molecular formula C11H13N3O2 . It has an average mass of 219.240 Da and a monoisotopic mass of 219.100784 Da .

Molecular Structure Analysis

The molecular structure of “this compound” includes 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . It has a molar refractivity of 59.9±0.5 cm³ .Physical And Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm³ and a molar volume of 167.5±7.0 cm³ . It has a polar surface area of 67 Ų and a polarizability of 23.8±0.5 10^-24 cm³ .科学的研究の応用

Antitubercular Activity

N-(2-Phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides, a closely related class to N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide, have been identified as potent antitubercular agents. These compounds demonstrate excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains (Li et al., 2020); (Wu et al., 2016).

Synthesis and Structural Modifications

Advancements in the synthesis of imidazo[1,2-a]pyridine derivatives have been a focus of research. For example, a continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines represents a significant advance over traditional methods (Herath et al., 2010). Additionally, research has explored systematic structural modifications to reduce metabolism mediated by aldehyde oxidase, improving the pharmacokinetic profile of these compounds (Linton et al., 2011).

Antimycobacterial Lead Series

Imidazo[1,2-a]pyridine-8-carboxamides have been generated as novel antimycobacterial leads, showing selectivity for Mycobacterium tuberculosis with no activity on other gram-positive or gram-negative pathogens (Ramachandran et al., 2013).

Aminocarbonylation and Mechanistic Studies

The aminocarbonylation of 2-phenyimidazo[1,2-a] pyridines using chloroform as a carbon monoxide source has been studied. This method can be used for the functionalization of a wide range of N-heterocycles with medicinal interest (Sofi et al., 2020).

Pharmacokinetics and Activity against Mycobacterium tuberculosis

Research has demonstrated that imidazo[1,2-a]pyridine-3-carboxamides are potent and selective anti-TB agents with excellent in vivo pharmacokinetics, indicating potential for further development (Moraski et al., 2013).

Solid-Phase Synthesis

The solid-phase synthesis of imidazo[1,2-a]pyridine-based derivatives has been developed, enabling the efficient production of a variety of compounds for potential biological applications (Kamal et al., 2007).

Novel Antiviral Agents

A series of imidazo[1,2-a]pyridines has been designed and tested as antirhinovirus agents, indicating the potential of these compounds in antiviral therapeutics (Hamdouchi et al., 1999).

Antimicrobial Activity against Mycobacterium avium

Imidazo[1,2-a]pyridine-3-carboxamides have been found to be active antimicrobial agents against Mycobacterium avium infection in vivo, suggesting their potential as a new class of antibiotics (Moraski et al., 2016).

Safety and Hazards

“N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

作用機序

Target of Action

Imidazo[1,2-a]pyridine amides, a class of compounds to which this molecule belongs, have been reported to target the qcrb subunit of the menaquinol cytochrome c oxidoreductase (bc1 complex), a critical component of mycobacterial energy metabolism .

Mode of Action

It is known that imidazo[1,2-a]pyridine derivatives can interact with their targets through covalent bonding . This interaction can lead to changes in the target’s function, potentially inhibiting its activity.

Biochemical Pathways

Given its potential target, it may affect the energy metabolism of mycobacteria . The downstream effects of this interaction could include disruption of the organism’s energy production, leading to its death.

Pharmacokinetics

The molecule’s molecular formula is c11h13n3o2, and it has an average mass of 219240 Da . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

Given its potential target, it may disrupt the energy metabolism of mycobacteria , potentially leading to the death of these organisms.

生化学分析

Biochemical Properties

N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress regulation, such as superoxide dismutase and catalase . These interactions help in modulating the levels of reactive oxygen species (ROS) within cells, thereby protecting them from oxidative damage. Additionally, this compound can bind to specific proteins involved in cell signaling pathways, altering their activity and downstream effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival . By altering the activity of this pathway, this compound can induce changes in gene expression, leading to either the promotion or inhibition of cell growth. Furthermore, this compound impacts cellular metabolism by influencing the activity of key metabolic enzymes, thereby altering the levels of various metabolites within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules. For instance, this compound can bind to the active sites of enzymes, either inhibiting or activating their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, thereby altering the cellular response to various stimuli.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and a subsequent decrease in its biological activity . In in vitro and in vivo studies, long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing oxidative stress and promoting cell survival . At higher doses, it can induce toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range elicits a maximal biological response, beyond which the effects plateau or become adverse .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For example, this compound can modulate the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . Additionally, this compound can influence metabolic flux by altering the levels of specific metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the biological activity and efficacy of this compound.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For instance, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression . Similarly, its localization to the mitochondria can impact mitochondrial function and cellular energy metabolism .

特性

IUPAC Name |

N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c15-7-1-4-13-11(16)9-2-3-10-12-5-6-14(10)8-9/h2-3,5-6,8,15H,1,4,7H2,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOKVVXWTRIIOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1C(=O)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594786 | |

| Record name | N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

937601-93-9 | |

| Record name | N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

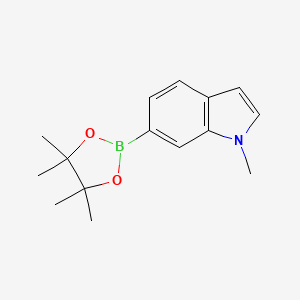

![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine](/img/structure/B1369918.png)

![N-methyl-N-[4-(pyridin-2-yloxy)benzyl]amine](/img/structure/B1369921.png)